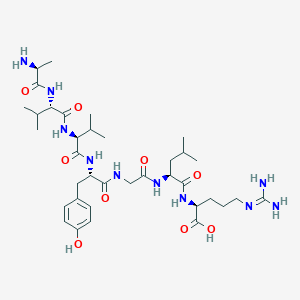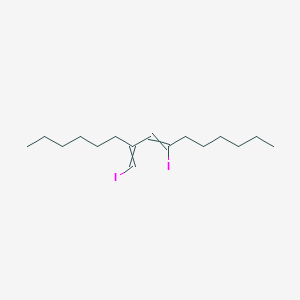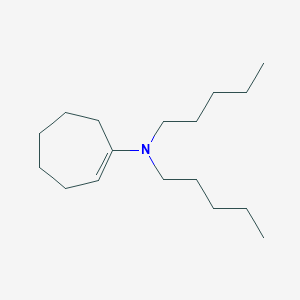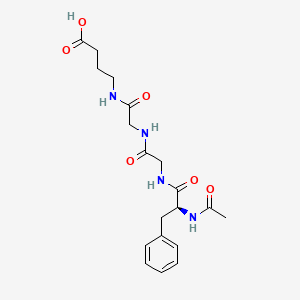
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide is a synthetic compound with a complex structure It is composed of multiple amino acid residues and functional groups, making it a molecule of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. The use of solid-phase peptide synthesis (SPPS) is common, allowing for the sequential addition of amino acids on a solid support, followed by cleavage and purification.
化学反応の分析
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized peptides and as a reagent in various chemical processes.
作用機序
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide can be compared with other similar compounds such as:
N-Acetyl-L-phenylalanine: A simpler analog used in peptide synthesis.
N-Acetylglycine: Another acetylated amino acid with different properties.
N-Acetyl-L-leucine: Used in similar applications but with distinct structural features.
The uniqueness of this compound lies in its specific combination of amino acid residues and functional groups, which confer unique chemical and biological properties.
特性
CAS番号 |
827611-82-5 |
|---|---|
分子式 |
C19H26N4O6 |
分子量 |
406.4 g/mol |
IUPAC名 |
4-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C19H26N4O6/c1-13(24)23-15(10-14-6-3-2-4-7-14)19(29)22-12-17(26)21-11-16(25)20-9-5-8-18(27)28/h2-4,6-7,15H,5,8-12H2,1H3,(H,20,25)(H,21,26)(H,22,29)(H,23,24)(H,27,28)/t15-/m0/s1 |
InChIキー |
JGUFLGAPRQDXMR-HNNXBMFYSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
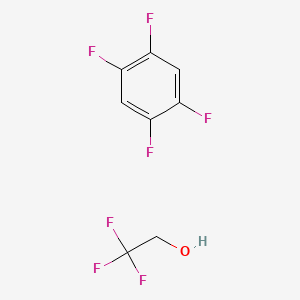
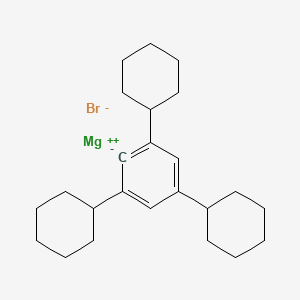

![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
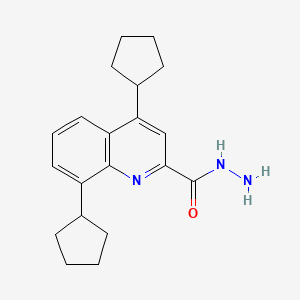
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
